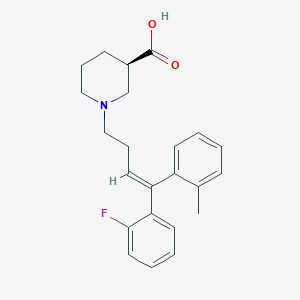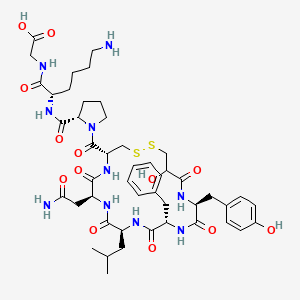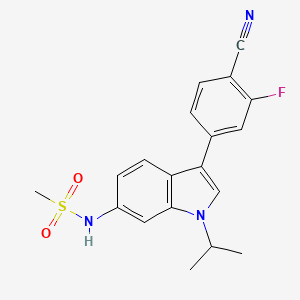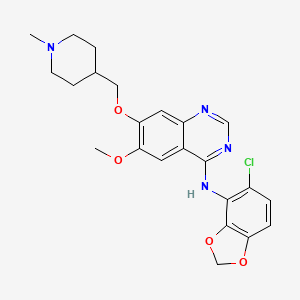
(R,E)-1-(4-(2-fluorophenyl)-4-o-tolylbut-3-enyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CHEMBL1641613 is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . This compound is of significant interest in the field of drug discovery and development due to its unique chemical structure and potential therapeutic applications.
准备方法
The synthetic routes and reaction conditions for CHEMBL1641613 are not explicitly detailed in the available literature. general synthetic methods for similar bioactive compounds typically involve multi-step organic synthesis, including the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
CHEMBL1641613, like many bioactive molecules, can undergo various types of chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might convert an alcohol group to a ketone or carboxylic acid, while reduction might convert a ketone to an alcohol.
科学研究应用
CHEMBL1641613 has a wide range of scientific research applications, including:
Chemistry: It can be used as a tool compound to study chemical reactions and mechanisms.
Biology: It can be used to investigate biological pathways and processes, particularly those involving its molecular targets.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in various industrial processes, such as the synthesis of other bioactive molecules or as a catalyst in chemical reactions.
作用机制
The mechanism of action of CHEMBL1641613 involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the biological context.
相似化合物的比较
CHEMBL1641613 can be compared with other similar bioactive compounds in terms of its chemical structure, biological activity, and therapeutic potential. Some similar compounds include:
CHEMBL1234567: This compound has a similar chemical structure but different biological activity.
CHEMBL2345678: This compound has similar biological activity but a different chemical structure.
CHEMBL3456789: This compound has both similar chemical structure and biological activity but different therapeutic potential.
The uniqueness of CHEMBL1641613 lies in its specific combination of chemical structure and biological activity, which makes it a valuable tool for scientific research and drug development.
属性
分子式 |
C23H26FNO2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
(3R)-1-[(E)-4-(2-fluorophenyl)-4-(2-methylphenyl)but-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C23H26FNO2/c1-17-8-2-3-10-19(17)20(21-11-4-5-13-22(21)24)12-7-15-25-14-6-9-18(16-25)23(26)27/h2-5,8,10-13,18H,6-7,9,14-16H2,1H3,(H,26,27)/b20-12+/t18-/m1/s1 |
InChI 键 |
XZCPNRFCLBNHOY-BAOGCXAUSA-N |
手性 SMILES |
CC1=CC=CC=C1/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CC=C3F |
规范 SMILES |
CC1=CC=CC=C1C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide](/img/structure/B10780116.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
![N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine](/img/structure/B10780118.png)
![(2R)-N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-3-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)acetyl]amino]propanamide](/img/structure/B10780126.png)
![3-(4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-fluoro-4-methylphenyl)pyrimidine-2-carbonyl)piperazin-1-yl)-1-naphthoic acid](/img/structure/B10780133.png)

![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)
![2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol](/img/structure/B10780171.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)

![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)

![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)